N-[2-(1H-benzimidazol-1-yl)ethyl]-2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetamide
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Overview
Description
N-[2-(1H-1,3-BENZODIAZOL-1-YL)ETHYL]-2-(7,8-DIMETHOXY-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)ACETAMIDE is a complex organic compound featuring a benzodiazole and a phthalazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-1,3-BENZODIAZOL-1-YL)ETHYL]-2-(7,8-DIMETHOXY-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)ACETAMIDE typically involves multi-step organic reactions. One common method includes the reaction of 1H-1,3-benzodiazole with an appropriate ethylating agent to form the intermediate N-[2-(1H-1,3-benzodiazol-1-yl)ethyl]amine. This intermediate is then reacted with 2-(7,8-dimethoxy-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid under dehydrating conditions to form the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-1,3-BENZODIAZOL-1-YL)ETHYL]-2-(7,8-DIMETHOXY-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodiazole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amine derivatives.
Scientific Research Applications
N-[2-(1H-1,3-BENZODIAZOL-1-YL)ETHYL]-2-(7,8-DIMETHOXY-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-[2-(1H-1,3-BENZODIAZOL-1-YL)ETHYL]-2-(7,8-DIMETHOXY-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)ACETAMIDE involves its interaction with specific molecular targets. The benzodiazole moiety can interact with various enzymes and receptors, modulating their activity. The phthalazine moiety may also contribute to the compound’s biological effects by interacting with DNA or other cellular components .
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Another compound with a similar structure but different biological activities.
Imidazole derivatives: Compounds containing the imidazole ring, which share some chemical properties with benzodiazole derivatives.
Uniqueness
N-[2-(1H-1,3-BENZODIAZOL-1-YL)ETHYL]-2-(7,8-DIMETHOXY-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)ACETAMIDE is unique due to its dual benzodiazole and phthalazine structure, which imparts distinct chemical and biological properties. This dual structure allows for versatile applications in various fields, making it a compound of significant interest in scientific research .
Properties
Molecular Formula |
C21H21N5O4 |
---|---|
Molecular Weight |
407.4 g/mol |
IUPAC Name |
N-[2-(benzimidazol-1-yl)ethyl]-2-(7,8-dimethoxy-1-oxophthalazin-2-yl)acetamide |
InChI |
InChI=1S/C21H21N5O4/c1-29-17-8-7-14-11-24-26(21(28)19(14)20(17)30-2)12-18(27)22-9-10-25-13-23-15-5-3-4-6-16(15)25/h3-8,11,13H,9-10,12H2,1-2H3,(H,22,27) |
InChI Key |
OPIKBVVRKPIEKG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=NN(C2=O)CC(=O)NCCN3C=NC4=CC=CC=C43)OC |
Origin of Product |
United States |
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